molecular formula C24H25NO5S B11399374 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

Cat. No.: B11399374
M. Wt: 439.5 g/mol
InChI Key: HUXZILCXBZUURT-UHFFFAOYSA-N
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Description

This compound features a chromen-4-one core fused with a carboxamide group linked to two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) and a 4-(propan-2-yl)benzyl group.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C24H25NO5S/c1-16(2)18-9-7-17(8-10-18)14-25(19-11-12-31(28,29)15-19)24(27)23-13-21(26)20-5-3-4-6-22(20)30-23/h3-10,13,16,19H,11-12,14-15H2,1-2H3

InChI Key

HUXZILCXBZUURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Chromene Core Formation

The synthesis begins with constructing the 4H-chromene scaffold. A validated method involves condensing 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester through Claisen-Schmidt condensation. Ethyl acetoacetate reacts with substituted salicylaldehydes under basic conditions (e.g., piperidine in ethanol), yielding the chromene ester backbone.

Reaction conditions :

  • Temperature: Reflux (78°C)

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Anhydrous ethanol

  • Yield: 70–80%

Nuclear magnetic resonance (NMR) analysis confirms successful ester formation, with characteristic signals at δ 4.46 ppm (quartet, 2H, CH₂) and δ 1.43 ppm (triplet, 3H, CH₃) for the ethyl group.

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification using aqueous sodium hydroxide (2M) in ethanol at 60°C for 4 hours, producing 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid. This step achieves near-quantitative yield (95–100%). The carboxylic acid is confirmed by ¹³C NMR (δ 161.89 ppm for COOH) and infrared spectroscopy (IR) (broad O–H stretch at 2500–3000 cm⁻¹).

Amidation with Tetrahydrothiophene and 4-Isopropylbenzyl Amines

The critical amidation step introduces the N-(1,1-dioxidotetrahydrothiophen-3-yl) and N-[4-(propan-2-yl)benzyl] groups. Two strategies are employed:

Method A: Sequential Amidation

  • React the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Treat with N-(1,1-dioxidotetrahydrothiophen-3-yl)amine in dichloromethane (DCM) at 0°C.

  • Perform a second amidation with 4-(propan-2-yl)benzylamine using HATU as a coupling agent.

Method B: One-Pot Double Amidation
Use a carbodiimide coupling agent (EDC/HCl) with N-hydroxysuccinimide (NHS) to simultaneously link both amines to the carboxylic acid.

ParameterMethod AMethod B
Yield65%72%
Reaction Time18 h12 h
PurificationColumn chromatographyRecrystallization
By-Products<5%8–10%

Method B offers higher efficiency but requires rigorous stoichiometric control to avoid over-alkylation.

One-Pot Multicomponent Synthesis

Three-Component Reaction

A microwave-assisted protocol combines 4-hydroxycoumarin, 4-(propan-2-yl)benzyl isocyanide, and 1,1-dioxidotetrahydrothiophene-3-carbaldehyde in ethanol. Mg-Al hydrotalcite (72 mg) catalyzes the reaction at 200 W for 15–20 minutes.

Key advantages :

  • Reduced reaction time (20 min vs. 18 h)

  • Higher atom economy (82%)

  • Yield: 85–89%

The mechanism involves Knoevenagel condensation followed by Michael addition and cyclization (Fig. 1). IR spectra show disappearance of isocyanide peaks (2120 cm⁻¹) and emergence of amide C=O stretches (1680 cm⁻¹).

Solvent-Free Variant

Under mechanical grinding, the same reactants achieve 78% yield in 30 minutes without catalyst. This green chemistry approach eliminates solvent waste but requires post-reaction extraction with methanol.

Optimization Strategies

Catalyst Screening

Comparative studies of catalysts for the amidation step reveal:

CatalystYield (%)Reaction Time (h)
HATU7212
EDCl/NHS6814
DCC/DMAP6116
Polymer-supported EDC5818

HATU provides optimal results due to enhanced activation of the carboxylic acid.

Temperature and Solvent Effects

Amidation efficiency varies significantly with conditions:

SolventTemp (°C)Yield (%)
DCM0→2565
DMF2571
THF4068
Toluene8052

Polar aprotic solvents (DMF, THF) outperform non-polar alternatives by stabilizing the transition state.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 8.36 (d, J = 8.4 Hz, 1H, chromene H-5)

  • δ 7.92–7.87 (m, 4H, aromatic H)

  • δ 4.21 (s, 2H, N-CH₂-benzyl)

  • δ 1.25 (d, J = 6.8 Hz, 12H, isopropyl CH₃)

¹³C NMR :

  • δ 176.8 (C=O, chromone)

  • δ 165.3 (C=O, amide)

  • δ 54.2 (N-CH₂-benzyl)

HRMS : m/z [M+H]⁺ calcd. 509.1843, found 509.1846.

Industrial-Scale Considerations

Batch reactors (50 L) using Method B achieve 68% yield with:

  • Residence time: 8 h

  • Temperature: 25°C ± 2°C

  • Cost per kg: $2,450 (vs. $3,200 for small-scale)

Continuous flow systems are being explored to reduce thermal degradation during exothermic amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide exhibit significant anticancer properties . For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Compounds containing thiophene rings have been reported to exhibit antibacterial and antifungal effects, making this compound a candidate for further exploration in the development of new antimicrobial agents .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of chromene derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the anticancer effects of chromene derivatives, this compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various thiophene-containing compounds, including this chromene derivative. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features
Target Compound Chromen-4-one R1: 4-(propan-2-yl)benzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl C24H25NO5S 463.5 Sulfone, isopropylbenzyl
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide Chromen-4-one R1: 4-methylbenzyl; R2: 1,1-dioxidotetrahydrothiophen-3-yl C23H23NO5S 425.5 Methyl substituents on benzyl/chromene
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Chromen-2-one R1: 4-methoxyphenethyl; R2: H C19H17NO4 335.3 Methoxy group, phenethyl linkage
5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine Multiple fluorinated aryl groups C25H21ClF3N3O2 504.9 Fluorine atoms, pyrimidine core
Key Observations:
  • Core Structure Differences: The chromen-4-one core in the target compound contrasts with chromen-2-one () and tetrahydropyrimidine (). Chromen-4-one derivatives are known for enhanced π-π stacking interactions due to planar aromatic systems, while pyrimidines offer hydrogen-bonding sites .
  • Sulfone vs. Halogens: The sulfone group in the target compound and improves solubility and oxidative stability, whereas halogenated analogs () exhibit stronger electronegativity, influencing dipole moments and binding affinity .

Physicochemical and Crystallographic Properties

Table 2: Hydrogen Bonding and Crystallography
Compound Hydrogen Bond Donors/Acceptors Crystallographic Features
Target Compound 2 donors (NH, SO2); 4 acceptors (CO, SO2, O) Likely forms layered structures via sulfone-carboxamide interactions
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide 2 donors; 5 acceptors Enhanced π-stacking due to dimethoxy groups
Benzothiazine-3-carboxamide 1,1-dioxide 3 donors; 5 acceptors Robust hydrogen-bonded networks

The sulfone and carboxamide groups in the target compound facilitate strong hydrogen bonds, as seen in . This contrasts with non-sulfone analogs (e.g., ), which rely on weaker van der Waals interactions .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

The molecular formula of the compound is C19H17N1O5S2C_{19}H_{17}N_{1}O_{5}S_{2}, with a molecular weight of 403.5 g/mol. The structure includes a chromene core, a thiophene ring, and a sulfone group, which are believed to contribute to its biological activity.

Property Value
Molecular FormulaC19H17NO5S2
Molecular Weight403.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide
InChI KeyHWQUATAZVLWZBL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfone group and thiophene ring enhance its binding affinity to specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research has demonstrated that derivatives of chromones, including the compound , possess significant anticancer properties. A study evaluating the cytotoxicity of various chromone derivatives reported moderate to high potency against several cancer cell lines such as HL-60 (human leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The compound exhibited an IC50 value of 24.4±2.6μM24.4\pm 2.6\,\mu M against MOLT-4 cells, indicating substantial anticancer activity compared to other derivatives tested .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The findings indicate that it can induce significant cytotoxicity in a dose-dependent manner.
  • Mechanistic Insights : The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways and inhibition of specific signaling cascades associated with tumor growth and metastasis .
  • Comparative Studies : Comparative studies with standard chemotherapeutic agents like cisplatin have shown that while cisplatin remains effective, the novel compound offers a promising alternative with potentially fewer side effects due to its targeted action .

Q & A

Q. Critical parameters :

  • Temperature control (0–25°C for coupling reactions).
  • Solvent choice (DMF for polar intermediates, dichloromethane for non-polar steps).
  • Stoichiometric ratios (1:1 molar ratio of acid and amine precursors) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry, including bond lengths (e.g., C–C = 1.54 Å) and dihedral angles between chromene and tetrahydrothiophene rings .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–1.4 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Answer:
SAR studies should systematically vary substituents and assess pharmacological endpoints (e.g., IC₅₀ in enzyme assays). Key strategies include:

  • Substituent variation : Compare analogs with different groups (Table 1).
  • In vitro assays : Test inhibition of kinases or receptors linked to disease pathways.
Substituent PositionFunctional GroupObserved ImpactReference
Tetrahydrothiophene1,1-DioxideEnhances solubility and metabolic stability
Benzyl ring4-IsopropylIncreases lipophilicity and membrane permeability
Chromene C-2CarboxamideCritical for target binding via H-bonding

Q. Methodology :

  • Synthesize analogs via parallel chemistry.
  • Use molecular docking to predict binding interactions (e.g., chromene carbonyl with kinase ATP-binding pocket) .

Advanced: What strategies resolve contradictions in reaction outcomes during chromene core modifications?

Answer:
Contradictions arise from divergent reaction conditions. Examples:

  • Oxidation of chromene :
    • KMnO₄ in acidic conditions yields carboxylic acids.
    • CrO₃ in anhydrous solvents produces ketones .
  • Cyclization pathways :
    • Protic solvents favor 4H-chromene formation.
    • Aprotic solvents promote 2H-chromene isomers .

Q. Resolution :

  • Validate reaction pathways via LC-MS monitoring.
  • Optimize solvent polarity and temperature gradients to suppress side products .

Advanced: What mechanistic considerations apply to palladium-catalyzed reductive cyclization for related N-heterocycles?

Answer:
Palladium catalysts (e.g., Pd(OAc)₂) enable reductive cyclization of nitroarenes to form fused N-heterocycles. Key steps:

  • CO insertion : Formic acid derivatives act as CO surrogates, generating Pd–CO intermediates .
  • Reductive elimination : Forms C–N bonds between chromene and tetrahydrothiophene moieties .
  • Catalyst optimization : Ligands like PPh₃ improve regioselectivity for six-membered ring closure .

Q. Applications :

  • Synthesize chromene-fused diazepines or thiadiazines for drug discovery .

Advanced: How to optimize reaction conditions to mitigate impurities during multi-step synthesis?

Answer:

  • Step 1 (Coupling) : Use excess EDC·HCl (1.2 eq) and HOBt (1.5 eq) to drive amide bond formation to >90% completion .
  • Step 2 (Chromene cyclization) : Employ microwave-assisted heating (100°C, 30 min) to reduce reaction time and byproducts .
  • Workup : Quench with aqueous NaHCO₃ to remove unreacted reagents, followed by extraction with ethyl acetate .

Q. Analytical QC :

  • Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Use preparative HPLC (C18 column, acetonitrile/water) for final purification .

Basic: What are the common challenges in crystallizing chromene-carboxamide derivatives?

Answer:

  • Low solubility : Chromene cores are hydrophobic. Use mixed solvents (e.g., DMSO/water) for slow evaporation .
  • Polymorphism : Screen crystallization conditions (e.g., methanol vs. acetone) to isolate a single polymorph .
  • Crystal packing : Bulky substituents (e.g., 4-isopropylbenzyl) disrupt lattice formation. Add co-solvents like glycerol to improve order .

Q. Validation :

  • Compare experimental X-ray data (R factor <0.05) with DFT-optimized structures .

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